Cas no 1220630-69-2 (3-Chloro-5-(1H-1,2,4-triazol-1-yl)aniline)
3-Chloro-5-(1H-1,2,4-triazol-1-yl)aniline Chemical and Physical Properties
Names and Identifiers
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- 3-Chloro-5-(1H-1,2,4-triazol-1-yl)aniline
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- MDL: MFCD20726518
- Inchi: 1S/C8H7ClN4/c9-6-1-7(10)3-8(2-6)13-5-11-4-12-13/h1-5H,10H2
- InChI Key: IBDIJYFYNJPFLJ-UHFFFAOYSA-N
- SMILES: C1(N)=CC(N2C=NC=N2)=CC(Cl)=C1
3-Chloro-5-(1H-1,2,4-triazol-1-yl)aniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D619522-1g |
3-chloro-5-(1H-1,2,4-triazol-1-yl)aniline |
1220630-69-2 | 95% | 1g |
$680 | 2024-08-03 | |
| eNovation Chemicals LLC | D619522-1g |
3-chloro-5-(1H-1,2,4-triazol-1-yl)aniline |
1220630-69-2 | 95% | 1g |
$680 | 2025-02-19 | |
| eNovation Chemicals LLC | D619522-1g |
3-chloro-5-(1H-1,2,4-triazol-1-yl)aniline |
1220630-69-2 | 95% | 1g |
$680 | 2025-02-28 |
3-Chloro-5-(1H-1,2,4-triazol-1-yl)aniline Related Literature
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on 3-Chloro-5-(1H-1,2,4-triazol-1-yl)aniline
3-Chloro-5-(1H-1,2,4-Triazol-1-yl)Aniline: A Comprehensive Overview
3-Chloro-5-(1H-1,2,4-triazol-1-yl)aniline, also known by its CAS number 1220630-69-2, is a chemical compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a chloro-substituted aniline moiety and a 1H-1,2,4-triazole ring. The combination of these functional groups imparts distinctive chemical properties and biological activities to the molecule.
The synthesis of 3-Chloro-5-(1H-1,2,4-triazol-1-yl)aniline involves a multi-step process that typically begins with the preparation of the aniline derivative. The introduction of the chloro group at the meta position is followed by the coupling reaction with the 1H-1,2,4-triazole ring. This process requires precise control over reaction conditions to ensure high yields and purity of the final product. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing production costs and environmental impact.
One of the most notable applications of this compound is in drug discovery. The presence of the triazole ring, a heterocyclic structure known for its stability and reactivity, makes it a valuable component in medicinal chemistry. Studies have shown that 3-Chloro-5-(1H-1,2,4-triazol-1-yl)aniline exhibits potential anti-inflammatory and antioxidant properties. These findings have prompted further research into its therapeutic applications, particularly in the treatment of chronic diseases such as cardiovascular disorders and neurodegenerative conditions.
In addition to its pharmacological significance, this compound has also been explored for its role in agrochemicals. The triazole moiety contributes to its ability to act as a fungicide or herbicide under specific conditions. Recent studies have focused on optimizing its bioavailability and minimizing adverse environmental effects, making it a promising candidate for sustainable agricultural practices.
The environmental impact of 3-Chloro-5-(1H-1,2,4-triazol-1-yl)aniline has been a subject of recent research. Understanding its degradation pathways and toxicity profiles is crucial for ensuring safe handling and disposal. Advanced analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry have been employed to study these aspects comprehensively.
In conclusion, 3-Chloro-5-(1H-1,2,4-triazol-1-yli)aniline, with its CAS number 122063069, represents a versatile compound with diverse applications across multiple industries. Its unique chemical structure continues to be a focal point for innovative research aimed at harnessing its full potential while addressing environmental concerns.
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